molecular formula C27H33NO3Si B14223276 (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine CAS No. 503560-72-3

(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine

Cat. No.: B14223276
CAS No.: 503560-72-3
M. Wt: 447.6 g/mol
InChI Key: FPFCMJDSLUYHFV-UHFFFAOYSA-N
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Description

(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is an organosilane compound characterized by the presence of both phenyl and trimethoxysilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine typically involves the reaction of 3,3,3-triphenylpropanal with 3-(trimethoxysilyl)propylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding amide.

    Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Hydrolysis and condensation reactions are often carried out in the presence of water or alcohols, with acidic or basic catalysts to facilitate the process.

Major Products

    Oxidation: The major product is the corresponding amide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are siloxane polymers or oligomers.

Scientific Research Applications

(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in bioconjugation and as a functional group in biomaterials.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and durability.

Mechanism of Action

The mechanism of action of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules through its imine and trimethoxysilyl groups.

    Pathways Involved: The formation of covalent bonds with target molecules can lead to changes in their structure and function, influencing biological processes such as signal transduction, enzyme activity, and cellular adhesion.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3,3,3-Triphenylpropan-1-imine: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.

    3-(Trimethoxysilyl)propylamine: Lacks the triphenylpropan-1-imine moiety, leading to different chemical properties and uses.

Uniqueness

(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is unique due to the combination of the triphenylpropan-1-imine and trimethoxysilyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and to be used in diverse fields, from materials science to biology.

Properties

CAS No.

503560-72-3

Molecular Formula

C27H33NO3Si

Molecular Weight

447.6 g/mol

IUPAC Name

3,3,3-triphenyl-N-(3-trimethoxysilylpropyl)propan-1-imine

InChI

InChI=1S/C27H33NO3Si/c1-29-32(30-2,31-3)23-13-21-28-22-20-27(24-14-7-4-8-15-24,25-16-9-5-10-17-25)26-18-11-6-12-19-26/h4-12,14-19,22H,13,20-21,23H2,1-3H3

InChI Key

FPFCMJDSLUYHFV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC

Origin of Product

United States

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